molecular formula C11H9NO2S B13221003 2-o-Tolyl-thiazole-5-carboxylic acid

2-o-Tolyl-thiazole-5-carboxylic acid

Cat. No.: B13221003
M. Wt: 219.26 g/mol
InChI Key: BUNJHWKBKUWFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-o-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a tolyl group at the 2-position and a carboxylic acid group at the 5-position.

Chemical Reactions Analysis

2-o-Tolyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-o-Tolyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins . The compound’s anti-inflammatory effects are believed to be due to its inhibition of pro-inflammatory cytokines and enzymes .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)10-12-6-9(15-10)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

BUNJHWKBKUWFFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(S2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.